Mal-PEG4-CH2COOH

Descripción

Propiedades

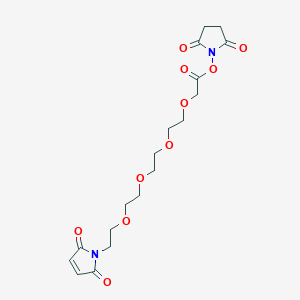

IUPAC Name |

2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO8/c16-12-1-2-13(17)15(12)3-4-20-5-6-21-7-8-22-9-10-23-11-14(18)19/h1-2H,3-11H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIJGYJSVGSTQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mal-PEG4-CH2COOH

Heterobifunctional Crosslinking & Bioconjugation Strategies

Executive Summary

Mal-PEG4-CH2COOH (Maleimide-PEG4-Acetic Acid) is a high-performance heterobifunctional crosslinker used to covalently conjugate thiol-containing molecules (e.g., cysteine-rich proteins, antibodies) with amine-containing moieties (e.g., small molecule drugs, fluorophores).

Unlike hydrophobic crosslinkers (e.g., SMCC), the inclusion of a PEG4 (tetraethylene glycol) spacer introduces hydrophilicity, reducing aggregation and providing a discrete, flexible distance (approx. 17.7 Å) between conjugated species.[1] This guide details the physicochemical properties, reaction mechanisms, and a validated two-step conjugation protocol for this specific reagent.

Part 1: Chemical Identity & Properties[1][2]

| Property | Specification |

| Chemical Name | Maleimide-PEG4-acetic acid |

| Formula | C₁₅H₂₃NO₈ |

| Molecular Weight | 345.35 g/mol |

| Spacer Length | ~17.7 Å (PEG4 unit) |

| Reactive Group A | Maleimide (Reacts with Sulfhydryls/Thiols at pH 6.5–7.[2]5) |

| Reactive Group B | Carboxylic Acid (Reacts with Primary Amines upon activation) |

| Solubility | Soluble in DMSO, DMF, DCM, and Water (due to PEG) |

| Storage | -20°C, desiccated, under inert gas (Ar/N₂). Hygroscopic. |

Structural Advantage: The PEG4 Spacer

The "PEG4" designation refers to a discrete polyethylene glycol chain (

-

Solubility: It masks the hydrophobicity of the maleimide and the payload, preventing the conjugate from precipitating in aqueous media.

-

Monodispersity: Unlike polymeric PEGs (which are mixtures of chain lengths), PEG4 is a single molecular species, simplifying mass spectrometry characterization and regulatory CMC (Chemistry, Manufacturing, and Controls) analysis.

-

Stealth: It reduces immunogenic recognition compared to alkyl spacers.

Part 2: Mechanistic Principles

The utility of Mal-PEG4-CH2COOH relies on orthogonal reactivity: the maleimide and carboxyl groups react under different conditions, preventing homopolymerization.

The Maleimide-Thiol Reaction (Michael Addition)

The maleimide ring contains an electron-deficient double bond that acts as a Michael acceptor.[3] A thiolate anion (RS⁻) attacks the double bond, forming a stable thioether linkage.[3]

-

Specificity: At pH > 8.0, primary amines can also attack the maleimide (side reaction). Hydrolysis of the maleimide ring to non-reactive maleamic acid also accelerates at high pH.[6]

Carboxyl Activation (Amidation)

The terminal -CH2COOH is not spontaneously reactive with amines. It requires activation, typically via EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) , to form an active NHS-ester intermediate.[8] This intermediate then undergoes nucleophilic attack by a primary amine.

Mechanism Visualization

The following diagram illustrates the dual-reaction pathway.

Figure 1: Mechanistic pathway of Mal-PEG4-CH2COOH. The central PEG spacer links the thiol-reactive head and the amine-reactive tail.

Part 3: Experimental Framework (Validated Protocol)

Scenario: Conjugating a small molecule amine (Drug-NH2) to an Antibody (Ab-SH). Note: Because EDC activates ALL carboxyls, you cannot react Mal-PEG4-COOH directly with a protein amine using EDC, or the protein will crosslink to itself. You must activate the linker with the small molecule first.

Materials Required[1][9][10][11][12][13][14][15]

-

Mal-PEG4-CH2COOH[2]

-

EDC (Water soluble carbodiimide)

-

NHS (N-hydroxysuccinimide)[8]

-

Dry DMF or DMSO (anhydrous)

-

Reaction Buffer: PBS, pH 7.2 (EDTA included to prevent metal-catalyzed thiol oxidation)

Step 1: In-Situ Activation & Amine Coupling

-

Dissolution: Dissolve 10 mg of Mal-PEG4-CH2COOH in 100 µL of dry DMSO.

-

Activation: Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution.

-

Incubation: React for 15–30 minutes at Room Temperature (RT). This generates the semi-stable NHS-ester in situ.

-

Amine Coupling: Add the amine-containing small molecule (dissolved in DMSO/DMF) to this mixture. Add Triethylamine (TEA) if necessary to ensure the amine is deprotonated.

-

Completion: React for 1–2 hours at RT.

-

Purification (Critical): Purify the intermediate (Mal-PEG4-Amide-Drug) using HPLC or Flash Chromatography to remove excess EDC/NHS and byproducts. Failure to purify here may result in EDC reacting with the antibody in Step 2.

Step 2: Thiol Conjugation (Antibody/Protein)

-

Preparation: Ensure the Antibody (Ab) has free thiols. If native thiols are oxidized (disulfides), reduce with TCEP or DTT, then desalt to remove the reducing agent.[6]

-

Mixing: Dissolve the purified Mal-PEG4-Drug intermediate in DMSO. Add it to the Antibody solution (in PBS, pH 7.2).

-

Ratio: Typically 5–20 molar excess of Maleimide-Linker over Antibody.

-

Solvent: Keep final organic solvent concentration <10% to avoid protein denaturation.

-

-

Incubation: React for 1 hour at RT or overnight at 4°C.

-

Quenching: Add excess Cysteine or Mercaptoethanol to quench unreacted maleimides.

-

Final Purification: Remove excess small molecules via Size Exclusion Chromatography (SEC) or dialysis.

Workflow Diagram

Figure 2: Step-by-step workflow for conjugating a small molecule to a protein using Mal-PEG4-CH2COOH.

Part 4: Critical Quality Attributes & Troubleshooting

Maleimide Hydrolysis (The "Ring Opening" Issue)

The maleimide ring is susceptible to hydrolysis, forming maleamic acid, which cannot react with thiols.

-

Cause: High pH (>8.0) or prolonged storage in aqueous buffer.

-

Prevention: Dissolve Mal-PEG4-CH2COOH in anhydrous DMSO/DMF immediately before use. Do not store aqueous stock solutions.[5][7]

-

Post-Conjugation Stabilization: Interestingly, after the thiol reaction, controlled hydrolysis of the thiosuccinimide ring (at pH 9.0 for extended time) can actually stabilize the ADC by preventing the Retro-Michael reaction (payload loss) in plasma [1].

EDC Polymerization Risks

As noted in the protocol, never add EDC to a mixture containing both the linker and a protein. EDC is a "zero-length" crosslinker that will stitch the protein's own amines and carboxyls together, causing precipitation. Always perform the activation step on the small molecule ex-situ or buy the pre-activated NHS-ester version if the small molecule is sensitive to EDC.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | Maleimide hydrolysis | Ensure pH < 7.5; Use fresh DMSO stock. |

| Precipitation | Hydrophobic aggregation | Ensure PEG linker is used (PEG4 is usually sufficient). Keep DMSO <10%. |

| No Reaction (Amine) | Carboxyl not activated | Check EDC/NHS quality (hygroscopic). Ensure buffer has NO amines (Tris/Glycine). |

| Protein Aggregation | Over-labeling | Reduce molar excess of linker. |

References

-

BroadPharm. Mal-PEG4-acid Product Data and Properties. Retrieved from

-

Thermo Fisher Scientific. Crosslinking Chemistry Guide: EDC and NHS Activation. Retrieved from

-

Vector Laboratories. Maleimide Reaction Chemistry and Stability. Retrieved from

-

PubChem. Mal-PEG4-Acid Compound Summary. National Library of Medicine. Retrieved from

- Fontaine, S. D., et al. (2015).Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry.

Sources

Technical Guide: Mal-PEG4-CH2COOH Mechanism of Action & Bioconjugation Protocols

Executive Summary

Mal-PEG4-CH2COOH (Maleimide-PEG4-Acetic Acid) is a heterobifunctional crosslinker designed for the precise conjugation of amine-containing biomolecules (e.g., antibodies, lysine-rich peptides) to thiol-containing targets (e.g., cysteine-rich payloads, surfaces).

Unlike polydisperse polymer linkers, the PEG4 (tetraethylene glycol) spacer provides a discrete, monodisperse molecular distance (approx. 18 Å). This specific length is critical in drug development—particularly Antibody-Drug Conjugates (ADCs)—as it imparts sufficient hydrophilicity to mask hydrophobic payloads without introducing the steric bulk or immunogenicity associated with longer polymer chains.

This guide details the physicochemical mechanism, step-by-step conjugation protocols, and critical stability factors required for high-yield synthesis.

Part 1: Molecular Architecture & Physicochemical Properties

The efficacy of Mal-PEG4-CH2COOH lies in its tripartite structure. Each component serves a distinct mechanistic function.

Structural Anatomy

-

Maleimide (Mal): An electrophilic group that reacts specifically with sulfhydryls (thiols, -SH) via Michael addition to form a stable thioether bond.

-

PEG4 Spacer: A hydrophilic bridge consisting of 4 ethylene oxide units. It enhances water solubility and provides flexible spatial separation between conjugated biomolecules.[1]

-

Carboxymethyl (CH2COOH): A terminal carboxyl group that, once activated, reacts with primary amines (-NH2) to form an amide bond.

Visualization of Molecular Logic

The following diagram illustrates the functional connectivity and the sequential logic of the conjugation workflow.

Figure 1: Functional anatomy of Mal-PEG4-CH2COOH and the sequential logic of heterobifunctional conjugation.

Part 2: Mechanism of Action

The conjugation process is a "Two-Step" workflow.[2][3][4][5][6] Attempting a "One-Pot" reaction often leads to polymerization or hydrolysis.

Step 1: Carboxyl Activation (The EDC/NHS Pathway)

The carboxylic acid (-COOH) is not reactive toward amines under physiological conditions. It must be converted into an active ester.

-

O-Acylisourea Formation: The carbodiimide (EDC) reacts with the carboxylate oxygen, forming an unstable O-acylisourea intermediate.[2][3]

-

NHS Ester Stabilization: NHS (N-hydroxysuccinimide) displaces the EDC group. This forms a semi-stable NHS ester.[2]

-

Why this matters: The O-acylisourea is susceptible to rapid hydrolysis (seconds). The NHS ester is stable for hours at acidic pH, allowing time for purification or buffer exchange.

-

Step 2: Amine Coupling (Amide Bond Formation)

The NHS ester undergoes nucleophilic attack by a primary amine (e.g., Lysine ε-amine).

-

Mechanism: Nucleophilic acyl substitution.

-

Byproduct: NHS is released as a leaving group.[2]

-

Result: A zero-length, stable amide bond.

Step 3: Thiol Conjugation (Michael Addition)

The maleimide group contains an electron-deficient double bond (alkene) flanked by two carbonyls.

-

Mechanism: The thiolate anion (RS⁻) acts as a nucleophile, attacking the β-carbon of the maleimide double bond.

-

Stereochemistry: The reaction creates a stable thioether linkage (succinimidyl thioether).[7]

-

pH Sensitivity (Critical):

-

pH < 6.0: Reaction is too slow (thiol is protonated).

-

pH > 7.5: Specificity is lost.[8] Primary amines begin to react with the maleimide, and the maleimide ring undergoes hydrolysis (ring-opening), rendering it unreactive.

-

Part 3: Experimental Protocol (Self-Validating System)

Objective: Conjugate a small molecule drug (Amine) to an Antibody (Thiol/Cysteine) using Mal-PEG4-CH2COOH. Note: If your protein has the amine and the small molecule has the thiol, reverse the order of addition.

Reagent Preparation

| Reagent | Solvent | Concentration | Storage | Notes |

| Mal-PEG4-CH2COOH | DMSO or DMF | 100 mM | -20°C (Desiccated) | Hygroscopic.[6] Equilibrate to RT before opening. |

| EDC | Water | 100 mg/mL | Freshly Prepared | Hydrolyzes rapidly. Do not store in solution. |

| NHS | Water | 100 mg/mL | Freshly Prepared | Use Sulfo-NHS for higher water solubility if needed. |

| Activation Buffer | MES (0.1 M) | pH 5.0 - 6.0 | 4°C | Do NOT use PBS (Phosphate competes with EDC). |

| Coupling Buffer | PBS (1X) | pH 7.2 - 7.5 | 4°C | Must be amine-free (No Tris/Glycine). |

Protocol Execution

Phase A: Activation of Linker (Carboxyl -> NHS Ester)[2]

-

Dissolution: Dissolve 1 mg of Mal-PEG4-CH2COOH in 100 µL of dry DMSO.

-

Dilution: Add the solution to 900 µL of Activation Buffer (MES, pH 5.5) .

-

Catalysis: Add EDC (10-fold molar excess over linker) and NHS (10-fold molar excess).

-

Incubation: React for 15–30 minutes at Room Temperature (RT).

-

Validation Check: Solution should remain clear. Precipitate indicates insolubility or aggregation.

-

Phase B: Amine Conjugation (Linker + Amine-Payload)

-

Coupling: Add the amine-containing molecule (dissolved in water or DMSO) to the activated linker solution.

-

Ratio: Maintain a 1:1 to 1:5 ratio (Amine:Linker) depending on cost/availability.

-

-

pH Adjustment: Adjust pH to 7.2–7.5 using concentrated PBS or Bicarbonate. The reaction requires the amine to be deprotonated.

-

Incubation: 2 hours at RT or Overnight at 4°C.

-

Quenching (Optional): Add Hydroxylamine (final 10 mM) to quench unreacted NHS esters.

-

Purification (CRITICAL): Remove excess EDC/NHS and hydrolyzed linker using a Desalting Column (e.g., PD-10) or HPLC. Equilibrate column with PBS + 10 mM EDTA .

-

Why EDTA? It chelates divalent metals that catalyze disulfide bond formation (oxidation) of your thiols in the next step.

-

Phase C: Thiol Conjugation (Linker-Amine + Antibody-SH)

-

Thiol Prep: Ensure antibody cysteines are reduced (TCEP or DTT treatment followed by removal) or use Traut's Reagent to introduce thiols.

-

Mixing: Mix the Purified Linker-Amine complex with the Thiol-Antibody.

-

Molar Ratio: Typically 5-10x excess of Linker-Amine over Antibody.

-

-

Incubation: 1 hour at RT. Keep pH strictly between 6.5 and 7.5 .

-

Final Purification: Size Exclusion Chromatography (SEC) to remove unconjugated small molecules.

Part 4: Troubleshooting & Stability

The "Retro-Michael" Instability

In plasma circulation, the thioether bond formed by maleimides can undergo a "Retro-Michael" reaction, releasing the payload to endogenous thiols like Albumin or Glutathione.

-

Mitigation: Hydrolysis of the succinimide ring after conjugation stabilizes the bond. This can be forced by raising pH to 9.0 for a short period (controlled hydrolysis), though this risks protein damage. Alternatively, use self-hydrolyzing maleimide variants if in vivo stability is the primary failure mode.

Hydrolysis Competition

-

Maleimide Hydrolysis: The maleimide ring opens to form maleamic acid, which is unreactive toward thiols.[8]

-

Cause: pH > 8.0 or prolonged storage in aqueous buffer.

-

Solution: Add the maleimide-linker to the thiol immediately after the amine-coupling/purification step.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conjugation Yield (Amine Step) | Buffer contains amines (Tris/Glycine). | Use PBS or HEPES. Ensure pH is > 7.[5][9][10]0. |

| Low Conjugation Yield (Thiol Step) | Oxidized thiols (Disulfides). | Treat protein with TCEP; include EDTA in buffers. |

| Precipitation | Hydrophobic payload aggregation. | Add up to 20% DMSO/DMF; The PEG4 spacer is specifically chosen to help mitigate this, but may not be enough for extremely hydrophobic drugs. |

| Loss of Activity | Hydrolysis of NHS or Maleimide. | Use fresh EDC/NHS.[4] Keep maleimide steps at pH < 7.5 until reaction starts. |

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Reference Text).

Sources

- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. bachem.com [bachem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

Optimizing Bioconjugation with Mal-PEG4-CH2COOH: A Technical Guide to Reactivity and Application

Topic: Mal-PEG4-CH2COOH Maleimide Reactivity Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Molecule Profile

In the landscape of bioconjugation, Mal-PEG4-CH2COOH (Maleimide-PEG4-Acetic Acid) represents a "Goldilocks" linker—balancing hydrophilicity, length, and dual-reactivity. It is a heterobifunctional crosslinker designed to bridge amine-containing molecules (via the carboxyl end) and sulfhydryl-containing biomolecules (via the maleimide end).

This guide addresses the critical reactivity profiles of this molecule, specifically focusing on the kinetic competition between conjugation and hydrolysis, and provides a field-proven protocol for synthesizing stable conjugates.

Molecule Specifications

| Parameter | Description | Functional Implication |

| Reactive Group A | Maleimide | Targets free thiols (-SH) via Michael addition at pH 6.5–7.5. |

| Reactive Group B | Carboxyl (-COOH) | Targets primary amines (-NH2) after activation (e.g., EDC/NHS). |

| Spacer | PEG4 (Discrete) | Enhances water solubility; reduces aggregation; non-immunogenic. |

| Hydrodynamic Radius | ~16 Å (Extended) | Sufficient length to prevent steric hindrance without inducing floppiness. |

Chemical Reactivity & Mechanistic Logic

To use Mal-PEG4-CH2COOH effectively, one must understand the "ticking clock" inherent in its maleimide moiety and the activation requirements of its carboxyl group.

A. The Maleimide "Ticking Clock" (Hydrolysis vs. Conjugation)

The maleimide group is electrophilic and reacts with nucleophilic thiols (thiol-Michael addition) to form a stable thioether bond. However, this reaction competes with hydrolysis (ring-opening), which renders the maleimide unreactive toward thiols.[1]

-

The Sweet Spot (pH 6.5 – 7.5): At this pH, the reaction rate with thiols is ~1,000x faster than with amines.[1][2]

-

The Danger Zone (pH > 8.0): Hydrolysis kinetics accelerate exponentially. The maleimide ring opens to form maleamic acid, which is "dead" to conjugation. Additionally, primary amines begin to compete with thiols, leading to heterogeneous products.

-

Retro-Michael Instability: In plasma or reducing environments (e.g., high glutathione), the thioether bond can reverse (retro-Michael), releasing the payload. Senior Scientist Insight: Deliberately hydrolyzing the succinimide ring after conjugation can "lock" the bond, preventing this reversal.

B. Carboxyl Activation Strategy

The -COOH end is not spontaneously reactive. It requires activation, typically converting it into an active ester (NHS-ester) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[3]

-

Order of Operations: It is almost always superior to react the carboxyl end with your small molecule/amine payload first in an organic solvent (or controlled aqueous buffer), purify the resulting Mal-PEG4-Amide-Payload , and then react it with your sensitive protein.

-

Why? Activating the carboxyl group in the presence of a protein causes protein-protein crosslinking (polymerization).

-

Visualizing the Mechanism

The following diagram illustrates the competing pathways: the desired Thiol-Michael addition versus the hydrolytic degradation.

Caption: Pathway competition: The desired Michael addition (green) competes with hydrolytic ring opening (red). Post-conjugation hydrolysis (black) can stabilize the bond.[4]

Experimental Protocol: The "Linker-Payload" First Approach

This protocol assumes you are conjugating an amine-containing small molecule (Drug-NH2) to a Cysteine-containing Protein (Protein-SH) using Mal-PEG4-CH2COOH.

Phase 1: Synthesis of Activated Linker-Payload

Goal: Attach the linker to the drug amine while keeping the maleimide intact.

-

Preparation: Dissolve Mal-PEG4-CH2COOH in dry DMSO or DMF. (Avoid water to prevent maleimide hydrolysis).

-

Activation: Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the linker solution.

-

Note: Perform this in a dry organic solvent if possible. If aqueous is required, use MES buffer pH 5.0 (EDC is most stable here).

-

-

Conjugation (Amine): Add your Drug-NH2 (1.0 equivalent) to the mixture. Adjust pH to 7.0–7.2 using triethylamine (if organic) or buffer (if aqueous).

-

Time: React for 2–4 hours at Room Temperature (RT).

-

-

Purification (Critical): You must remove excess EDC and NHS.

-

Method: Reverse-phase HPLC or flash chromatography.

-

Validation: Verify mass (LC-MS) to ensure the Maleimide ring is still closed (+97 Da vs open ring).

-

Result: You now have Mal-PEG4-Drug .

-

Phase 2: Protein Conjugation

Goal: Attach the Mal-PEG4-Drug to the Protein Thiol.

-

Protein Preparation: Ensure your protein has reduced thiols. If using an antibody, reduce interchain disulfides with TCEP or DTT (followed by desalting to remove reducing agent).

-

Buffer: PBS + 5mM EDTA, pH 7.0. (EDTA prevents oxidation of thiols by metals).

-

-

Conjugation: Add 5–10 molar equivalents of Mal-PEG4-Drug (from Phase 1) to the protein solution.

-

Solvent: Ensure the final DMSO concentration is <10% to avoid protein denaturation.

-

-

Incubation: Incubate for 1 hour at RT or 4°C overnight.

-

Why shorter time at RT? To minimize maleimide hydrolysis competition.

-

-

Quenching: Add excess N-acetylcysteine or Beta-mercaptoethanol to react with any remaining maleimide linkers.

-

Purification: Remove excess small molecules using Size Exclusion Chromatography (SEC) or dialysis.

Workflow Visualization

Caption: Step-wise synthesis protocol prioritizing the formation of the Linker-Payload intermediate before protein introduction.

Troubleshooting & Analytics

Verifying the Conjugate

Do not rely solely on "it should have worked." Use these methods:

-

Ellman’s Assay (DTNB): Quantify free thiols on the protein before and after reaction. A decrease in free thiols indicates successful conjugation.

-

UV-Vis Spectroscopy: If your payload has a distinct chromophore (different from 280nm), measure the A280/A_payload ratio to calculate the Drug-to-Antibody Ratio (DAR).

-

HABA Assay: Not applicable here (specific to Biotin), but often confused. Do not use.

-

Mass Spectrometry (MALDI or LC-MS): The gold standard. Look for the mass shift corresponding to Molecular Weight of Mal-PEG4-Drug.

Common Failure Modes

-

Precipitation: The payload is too hydrophobic.

-

Solution: The PEG4 spacer helps, but if precipitation persists, add up to 20% DMSO or Propylene Glycol during the reaction.

-

-

Low Yield: Maleimide hydrolysis occurred before conjugation.

-

Cause: Old stock solution or pH > 7.5 during storage.

-

Fix: Always make maleimide solutions fresh. Store solid powder at -20°C under argon/nitrogen.

-

-

Crosslinking: Protein dimerized.

-

Cause: Disulfide re-formation.

-

Fix: Ensure adequate EDTA in the buffer and degas buffers to remove oxygen.

-

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on EDC/NHS and Maleimide chemistry).

-

Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152. Link

-

BroadPharm. "Mal-PEG4-acid Product Guide & Properties." Link

-

Vector Laboratories. "Maleimide Reaction Chemistry and pH Specificity." Link

-

Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates."[1] Nature Biotechnology, 30, 184–189. (Discusses Retro-Michael instability). Link

Sources

An In-Depth Technical Guide to the Solubility and Handling of Mal-PEG4-CH2COOH in Aqueous Buffers

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics and optimal handling procedures for Mal-PEG4-CH2COOH. Moving beyond simple dissolution steps, we delve into the physicochemical principles that govern its behavior in aqueous systems, ensuring the integrity and reactivity of this critical heterobifunctional linker for successful bioconjugation outcomes.

Part 1: Core Physicochemical Principles Governing Solubility

The solubility of Mal-PEG4-CH2COOH is not a static property but a dynamic interplay between its structural components and the aqueous environment. A foundational understanding of these factors is essential for its effective use.

The Trifecta of Functionality: Structure-Solubility Relationship

Mal-PEG4-CH2COOH is composed of three key moieties, each contributing to its overall behavior:

-

Maleimide Group: The thiol-reactive warhead for conjugation. While crucial for its function, its electrophilic nature makes it susceptible to hydrolysis, a key consideration in buffer selection.

-

PEG4 Spacer: The polyethylene glycol (PEG) chain is the primary driver of aqueous solubility.[1][2] The ether oxygens along its backbone form hydrogen bonds with water, creating a hydration shell that facilitates its dissolution in aqueous media.[3] This flexible, hydrophilic spacer helps prevent aggregation and improves the pharmacokinetic properties of the resulting conjugate.[4][5]

-

Carboxylic Acid Group: This terminal group provides a secondary point of conjugation (to amines, after activation) and, critically, an ionizable handle that can be leveraged to dramatically increase solubility.

The Critical Role of pH: Balancing Solubility and Stability

The pH of the aqueous buffer is the single most important parameter influencing both the solubility and stability of Mal-PEG4-CH2COOH. This is due to its effect on the two key functional groups.

-

Carboxylic Acid (pKa ~4.5): At pH values below its pKa, the carboxylic acid is in its protonated, neutral form (-COOH), which is less water-soluble. As the pH of the buffer increases above the pKa, the group deprotonates to its carboxylate form (-COO⁻). This negatively charged state significantly enhances electrostatic interactions with polar water molecules, leading to a marked increase in solubility.[6]

-

Maleimide Ring (Optimal Stability pH 6.5-7.5): The maleimide ring is stable in a relatively narrow pH range.[2] At pH values above 7.5, it becomes increasingly susceptible to base-catalyzed hydrolysis, where hydroxide ions attack the double bond, opening the ring and rendering it unreactive towards thiols.[7][8] This degradation is irreversible and a common cause of failed conjugations.

Therefore, a delicate balance must be struck. While a higher pH (>7.5) would further deprotonate the carboxylic acid, it would simultaneously degrade the essential maleimide group. This makes the pH 6.5-7.5 range the optimal working window for most applications, as it ensures maleimide integrity while keeping the carboxyl group in its more soluble, deprotonated state.[9]

Figure 1. Effect of pH on the ionization and solubility of the carboxylic acid terminal.

Part 2: Practical Guide to Dissolution and Buffer Selection

Theoretical understanding must be paired with robust, field-proven methodology. This section provides a detailed protocol and decision-making framework for preparing stable, active solutions of Mal-PEG4-CH2COOH.

The Co-Solvent First Approach: A Self-Validating Protocol

Directly dissolving Mal-PEG4-CH2COOH in an aqueous buffer can be slow and lead to the formation of micro-precipitates, especially at high concentrations. The recommended best practice is to first create a concentrated stock solution in a water-miscible organic solvent.

Rationale: Using a co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) overcomes the kinetic barriers to dissolution by effectively solvating the molecule and breaking up the crystal lattice of the solid material before introduction to the aqueous phase.[8][10] This ensures complete and rapid dissolution when diluted into the final buffer.

Experimental Protocol: Preparation of a Concentrated Stock Solution

-

Equilibrate Reagent: Allow the vial of Mal-PEG4-CH2COOH to warm to room temperature before opening. This is a critical step to prevent moisture from condensing onto the product, which can cause hydrolysis of the maleimide group over time.[8]

-

Solvent Addition: Add a precise volume of anhydrous, high-purity DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-50 mM).

-

Ensure Complete Dissolution: Vortex the vial thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

-

Immediate Use: This organic stock solution should be used immediately. The maleimide moiety will hydrolyze in the presence of even trace amounts of water in the solvent; therefore, stock solutions cannot be prepared for long-term storage.[8]

Buffer Selection: A Decision Matrix

The choice of aqueous buffer is paramount. The following table summarizes key considerations for common biological buffers.

| Buffer System | Recommended pH Range | Suitability & Rationale |

| Phosphate-Buffered Saline (PBS) | 6.5 - 7.5 | Highly Recommended. This is the ideal choice for most applications. It maintains the pH in the optimal range for maleimide stability and reactivity while ensuring the carboxyl group is deprotonated for solubility.[11] |

| MES (2-(N-morpholino)ethanesulfonic acid) | 5.5 - 6.7 | Good. Excellent choice when a slightly more acidic pH is required. The maleimide group is very stable, but solubility may be slightly reduced compared to pH 7.4 buffers. |

| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.0 - 8.0 | Use with Caution. While suitable within the 7.0-7.5 range, approaching pH 8.0 significantly increases the rate of maleimide hydrolysis. Monitor solution integrity closely. |

| Tris (tris(hydroxymethyl)aminomethane) | 7.5 - 9.0 | Not Recommended. The primary amine in Tris buffer can react with the maleimide group (at higher pH) and will directly compete if you intend to activate the carboxylic acid for subsequent amine coupling. |

| Bicarbonate/Carbonate | 9.2 - 10.2 | Avoid. The high pH will cause rapid and complete hydrolysis of the maleimide group, rendering the linker useless for thiol conjugation. |

Ionic Strength: For most applications, a physiological ionic strength (e.g., PBS containing 150 mM NaCl) is a suitable starting point. High salt concentrations can potentially decrease solubility ("salting-out"), but this is less of a concern for highly soluble PEGylated molecules at typical working concentrations.

Part 3: Experimental Workflow and Validation

A reproducible experiment is a validated one. Visual clarity of a solution does not guarantee the chemical integrity of the linker.

Logical Workflow for Solution Preparation

The following workflow outlines the decision-making process for preparing a working solution of Mal-PEG4-CH2COOH.

Figure 2. Decision workflow for preparing Mal-PEG4-CH2COOH working solutions.

Protocol: Verifying Linker Integrity

It is prudent to verify the integrity of the linker, especially when troubleshooting a difficult conjugation.

-

Prepare Sample: Prepare a ~1 mg/mL solution of the Mal-PEG4-CH2COOH in your chosen aqueous buffer as described above.

-

Analytical Method: Analyze the sample immediately using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS).

-

Data Interpretation:

-

Expected Mass: The primary peak should correspond to the exact mass of the intact Mal-PEG4-CH2COOH (e.g., for C18H24N2O10, the exact mass is 428.1431 Da).[9]

-

Hydrolysis Product: Look for a secondary peak with a mass corresponding to the addition of water (M+18). The presence of a significant M+18 peak indicates that the maleimide ring has hydrolyzed and the linker is compromised.

-

-

Trustworthiness Check: This validation step provides an unambiguous measure of the quality of your linker solution before committing it to a reaction with valuable proteins or antibodies.

Part 4: Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Precipitation or Cloudiness in Final Aqueous Solution | 1. pH is too low: The carboxylic acid is not sufficiently deprotonated. 2. Final concentration is too high: Exceeds the solubility limit in the chosen buffer. 3. Insufficient co-solvent: The percentage of DMSO/DMF is too low to maintain solubility. | 1. Ensure buffer pH is > 6.0, ideally in the 6.5-7.4 range. 2. Reduce the final concentration of the linker. 3. Increase the organic co-solvent percentage slightly, but keep it below 10% (v/v) to minimize potential denaturing effects on proteins.[10] |

| Low or No Thiol Conjugation Efficiency | 1. Maleimide hydrolysis: The most common cause. The solution was prepared in a buffer with pH > 7.5, or the aqueous solution was stored for too long before use.[8] 2. Competing thiols in buffer: Buffer contains reducing agents like DTT or β-mercaptoethanol. | 1. Prepare solutions fresh every time. [8] Strictly maintain the pH between 6.5 and 7.5. 2. Use thiol-free buffers for the conjugation reaction.[11] If a protein needs to be reduced, the reducing agent must be removed (e.g., via a desalting column) before adding the maleimide linker.[8] |

Conclusion

The successful use of Mal-PEG4-CH2COOH hinges on a clear understanding of its chemistry. Its aqueous solubility is primarily driven by the hydrophilic PEG spacer and is significantly enhanced by the deprotonation of its terminal carboxylic acid at pH values above ~5.0. However, this must be balanced against the hydrolytic instability of the crucial maleimide group, which dictates an optimal working range of pH 6.5-7.5 . By adhering to the co-solvent first dissolution protocol, selecting appropriate thiol- and amine-free buffers, and preparing solutions immediately before use, researchers can ensure the maximum reactivity and integrity of this versatile linker, paving the way for reliable and reproducible bioconjugation results.

References

-

What are the solubility characteristics of different PEG derivatives?. Shochem. [Link]

-

Maleimide PEG. AxisPharm. [Link]

-

Instability of thiol/maleimide conjugation and strategies for mitigation. Kinam Park, Purdue University. [Link]

-

Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. ACS Publications, Bioconjugate Chemistry. [Link]

-

Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate. [Link]

-

Long-Term Stabilization of Maleimide–Thiol Conjugates. ResearchGate. [Link]

-

Mal-PEG4-Acid. PubChem, NIH. [Link]

Sources

- 1. Mal-PEG4-acid, 518044-41-2 | BroadPharm [broadpharm.com]

- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 3. chempep.com [chempep.com]

- 4. precisepeg.com [precisepeg.com]

- 5. purepeg.com [purepeg.com]

- 6. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. medkoo.com [medkoo.com]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

Mal-PEG4-CH2COOH stability and storage conditions

Technical Guide: Stability, Storage, and Handling of Mal-PEG4-CH2COOH

Executive Summary

Mal-PEG4-CH2COOH (Maleimide-PEG4-acetic acid) is a heterobifunctional linker widely used in the synthesis of Antibody-Drug Conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Its utility lies in its dual reactivity: the maleimide group targets sulfhydryls (thiols), while the carboxylic acid group can be activated to react with amines.[2]

However, the maleimide moiety is thermodynamically unstable in aqueous environments, particularly at elevated pH, where it undergoes irreversible ring-opening hydrolysis. This guide provides a scientifically grounded protocol for storage, handling, and reconstitution to maximize linker integrity and experimental reproducibility.

Chemical Stability Profile

To handle Mal-PEG4-CH2COOH effectively, one must understand its degradation pathways. The molecule contains two critical functional zones with distinct stability profiles.

The Maleimide Ring (The Critical Instability)

The maleimide group is the "weak link." It is designed to undergo a Michael addition with thiols.[3][4][5][6] However, water can compete as a nucleophile, leading to hydrolysis.

-

Mechanism: Hydroxide ions (

) attack the carbonyl carbon of the maleimide ring. -

Result: The ring opens to form maleamic acid .

-

Consequence: Maleamic acid cannot react with thiols. The linker becomes inert for bioconjugation purposes.

-

Kinetics: Hydrolysis is pseudo-first-order and pH-dependent. At pH > 7.5, the half-life of the maleimide group decreases exponentially. At pH 8.0, significant degradation occurs within hours.

The PEG Spacer & Carboxyl Group[2]

-

PEG Backbone: Generally stable but susceptible to oxidative degradation (chain scission) if exposed to light and oxygen over long periods.[7]

-

Carboxylic Acid: Highly stable. It does not degrade spontaneously but requires activation (e.g., via EDC/NHS) to become reactive.

Degradation Pathway Diagram

The following diagram illustrates the competition between the desired conjugation and the unwanted hydrolysis pathway.

Figure 1: Kinetic competition between desired thiol conjugation and irreversible hydrolysis.

Storage Conditions

Proper storage is a preventive measure against hydrolysis and oxidation.

| Parameter | Condition | Scientific Rationale |

| Temperature | -20°C (Long-term)4°C (Short-term < 1 week) | Low temperature significantly retards the rate of hydrolysis and auto-oxidation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent PEG chain oxidation and moisture ingress. |

| Humidity | Desiccated (< 10% RH) | Moisture is the primary enemy. Even trace water in the air can initiate ring opening over months. |

| Light | Dark / Amber Vial | Prevents photo-induced degradation of the PEG chain. |

| State | Solid / Powder | Never store as an aqueous solution. Hydrolysis in water is inevitable over time. |

Handling & Reconstitution Protocol

This protocol uses a "Just-in-Time" approach to ensure the maleimide is active at the moment of conjugation.

Reagents Required

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Note: Ensure solvent is fresh and dry (water content < 0.05%).

-

Buffer: PBS or HEPES (pH 6.5 – 7.5). Avoid Tris or Glycine if activating the carboxyl group immediately.

Step-by-Step Methodology

-

Equilibration (Crucial):

-

Remove the vial from -20°C storage.

-

Wait 15–30 minutes for the vial to reach room temperature before opening.

-

Why? Opening a cold vial causes atmospheric moisture to condense inside, instantly degrading the remaining powder.

-

-

Solubilization (Stock Solution):

-

Aqueous Dilution (Immediate Use):

-

Dilute the stock solution into your reaction buffer.[10]

-

Target pH: Maintain pH 6.5 – 7.5.

-

Timing: Add the linker to the aqueous buffer immediately before adding the thiol-containing target.

-

Warning: Do not incubate the linker in buffer alone. At pH 7.5, ~10% of maleimide can hydrolyze within a few hours.

-

-

Disposal:

-

Discard any unused aqueous solution. Do not re-freeze aqueous mixtures.

-

Workflow Visualization

Figure 2: The "Just-in-Time" reconstitution workflow to minimize hydrolytic damage.

Quality Control & Troubleshooting

If conjugation yields are low, verify the integrity of the Mal-PEG4-CH2COOH using these methods.

Analytical Verification

-

HPLC Analysis:

-

Column: C18 Reverse Phase.[6]

-

Detection: UV at 220 nm (peptide bond/carboxyl) and 300 nm (maleimide specific).

-

Indicator: The hydrolyzed product (Maleamic acid) is more polar and will elute earlier than the intact Maleimide.

-

-

NMR Spectroscopy (

H-NMR):-

Intact Maleimide: Look for a singlet peak at ~6.7 ppm (representing the two protons on the double bond of the ring).

-

Hydrolyzed: Disappearance of the 6.7 ppm peak and appearance of new peaks corresponding to the open amide form.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conjugation Yield | Maleimide hydrolysis (Ring Open) | Check buffer pH (must be < 7.5). Ensure "Just-in-Time" dilution. |

| Precipitation | Poor solubility in aqueous media | Predissolve in DMSO/DMF. Ensure final organic solvent % is < 10% (or as tolerated by protein).[10] |

| Cross-Reactivity | Reaction with amines | pH is too high (> 8.0).[4] Maleimide specificity for thiols is lost at high pH.[4] Lower pH to 6.5–7.0. |

References

-

Greg T. Hermanson. Bioconjugate Techniques (Third Edition). Academic Press, 2013.

-

Fontaine, S. D., et al. "Hydrolytic stability of maleimides and their reaction with thiols." Bioconjugate Chemistry, 2015.[11]

-

BroadPharm. "Mal-PEG4-acid Product & Stability Data."

-

MedKoo Biosciences. "Mal-PEG4-CH2COOH Technical Data Sheet."

-

Sigma-Aldrich. "Maleimide Reaction Chemistry & Stability Guide."

Sources

- 1. medkoo.com [medkoo.com]

- 2. Mal-PEG4-acid, 518044-41-2 | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. researchgate.net [researchgate.net]

Part 1: The Physicochemical Basis of PEG Spacers

Title: Precision Engineering of Bioconjugates: A Technical Guide to PEG Spacer Architectures

Executive Summary In the realm of bioconjugation, the linker is not merely a bridge; it is a functional component that dictates the physicochemical stability, pharmacokinetics (PK), and therapeutic index of the final construct. Polyethylene Glycol (PEG) spacers have emerged as the industry standard due to their unique ability to recruit a hydration shell, thereby increasing hydrodynamic volume and reducing immunogenicity. However, the selection of PEG architecture—specifically chain length, dispersity, and branching—remains a frequent failure point in assay development and drug design. This guide synthesizes critical parameters for optimizing PEG spacers, moving beyond basic "linking" to precision engineering.

The utility of PEG stems from its amphiphilic nature and high flexibility. In aqueous solution, each ethylene oxide (EO) unit coordinates approximately 2–3 water molecules.[1] This "hydration sphere" effectively increases the size of the molecule far beyond its calculated molecular weight.

The Hydrodynamic Radius ( ) Factor

For researchers aiming to modify renal clearance or steric shielding, the hydrodynamic radius is a more critical metric than molecular weight (MW). The relationship for PEG in aqueous solution follows a power-law scaling, often approximated by the Flory radius concept:

-

Implication: A relatively small increase in PEG chain length can disproportionately increase the effective volume, which is advantageous for extending circulation time (reducing kidney filtration) but detrimental if it sterically occludes a binding site.

Part 2: Architecture and Dimensionality

A common misconception is that all PEGs of a certain weight are equal. In high-stakes applications like Antibody-Drug Conjugates (ADCs), the dispersity of the PEG is a critical quality attribute.

Discrete (dPEG®) vs. Polydisperse PEG

Traditional PEGylation uses polydisperse polymers, which are mixtures of chain lengths following a Gaussian distribution. Modern "Discrete" PEGs (dPEG) are synthesized as single molecular entities.

Table 1: Comparative Analysis of PEG Dispersity

| Feature | Discrete PEG (dPEG) | Polydisperse PEG | Impact on Bioconjugation |

| PDI (Polydispersity Index) | 1.00 (Single Value) | > 1.05 (Range) | dPEG ensures every conjugate molecule is identical. |

| Characterization | Mass Spec (Single Peak) | Broad Hump/Envelope | dPEG allows precise validation of Drug-Antibody Ratio (DAR). |

| Reproducibility | High (Batch-to-Batch) | Variable | Critical for GMP manufacturing and regulatory approval. |

| Steric Shielding | Defined/Predictable | Averaged | dPEG allows fine-tuning of shielding vs. binding affinity. |

Linear vs. Branched Architectures[2][3][4][5]

-

Linear: Ideal for simple crosslinking or when minimal steric bulk is desired (e.g., FRET probes).

-

Branched: Used to maximize the "stealth" effect.[2] A branched PEG

(two arms) creates a denser hydration cloud than a linear PEG of equivalent total MW, offering superior protection against proteolytic degradation.

Part 3: The "Goldilocks" Zone of Spacer Length

Selecting spacer length is a trade-off between solubility/shielding and binding affinity .

-

Too Short (

): The payload may interact hydrophobically with the protein surface, causing aggregation. The linker may be too rigid, preventing the payload from accessing its target.[3] -

Too Long (

): The "entromic spring" effect of the PEG chain can bury the ligand, drastically reducing binding affinity ( -

Optimal (

): Often the sweet spot for small molecule drugs conjugated to large proteins, balancing solubility with accessibility.

Figure 1: The "Goldilocks" effect of PEG spacer length on conjugate performance.

Part 4: Master Protocol – Heterobifunctional Conjugation

Workflow: Conjugating a Thiol-Drug to an Amine-Protein using NHS-PEG

This protocol avoids common pitfalls such as NHS hydrolysis and maleimide ring opening.

Reagents

-

Crosslinker: SM(PEG)

(Succinimidyl-([N-maleimidopropionamido]-ethyleneglycol) ester). -

Buffers:

-

Buffer A (Activation): PBS, pH 7.2–7.5 (Amine-free! No Tris/Glycine).

-

Buffer B (Conjugation): PBS, pH 6.5–7.0, 5-10 mM EDTA (Prevents metal-catalyzed oxidation of thiols).

-

Solvent: Anhydrous DMSO or DMF.

-

Step-by-Step Methodology

-

Protein Preparation:

-

Dissolve protein in Buffer A at 2–5 mg/mL.

-

Critical: Ensure pH is < 8.0 to minimize NHS hydrolysis competition.

-

-

Activation (NHS Reaction):

-

Dissolve NHS-PEG-Maleimide in DMSO (prepare immediately before use).

-

Add to protein sample (Target 10–20x molar excess).

-

Incubate: 30–60 mins at Room Temp (RT) or 2 hours at 4°C.

-

Why? Extended incubation increases hydrolysis byproducts without significantly increasing conjugation yield.

-

-

Purification 1 (Desalting):

-

MANDATORY STEP. Remove excess crosslinker using a Zeba™ Spin Column or dialysis against Buffer B.

-

Failure Mode: If excess crosslinker remains, it will quench the thiol-drug in the next step, leading to zero yield.

-

-

Conjugation (Maleimide Reaction):

-

Add sulfhydryl-containing payload (Drug-SH) to the activated protein (Target 1.5–3x molar excess over maleimide groups).

-

Incubate: 2 hours at RT or Overnight at 4°C.

-

Note: Keep pH < 7.5. Above pH 8.0, maleimides can react non-specifically with primary amines.

-

-

Validation:

-

Remove excess drug via size exclusion chromatography (SEC).

-

Analyze via SDS-PAGE or Mass Spectrometry.

-

Figure 2: Step-by-step workflow for NHS-PEG-Maleimide conjugation, highlighting the critical desalting step.

Part 5: Troubleshooting & Validation Assays

A self-validating system requires quantifying the reactive groups before and after conjugation.

Quantifying Free Thiols (Ellman’s Assay)

Before adding the maleimide-activated protein, ensure your payload actually has free thiols.[4] Oxidation to disulfides is a common silent failure.

-

Mechanism: DTNB reacts with free sulfhydryls to release TNB (2-nitro-5-thiobenzoic acid).[4]

-

Protocol Note: If your drug contains a trityl-protected thiol, it must be deprotected (e.g., with TFA) before this assay.

Quantifying Biotinylation (HABA Assay)

If using a Biotin-PEG spacer, use the HABA assay to determine the molar ratio of biotin/protein.

-

Mechanism: Biotin displaces HABA from Avidin because its affinity (

M) is orders of magnitude higher than HABA (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -

Readout: Decrease in absorbance at 500 nm .

-

Calculation: Use the Beer-Lambert law with the extinction coefficient of the HABA-Avidin complex (

).

References

-

G-Biosciences. HABA/Avidin Assay Protocol for Biotin Quantification. [Link]

Sources

- 1. creativepegworks.com [creativepegworks.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. broadpharm.com [broadpharm.com]

- 5. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 6. scribd.com [scribd.com]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. anaspec.com [anaspec.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Technical Deep Dive: Optimizing ADC Hydrophilicity and Stability via Mal-PEG4-CH2COOH

Topic: Role of Mal-PEG4-CH2COOH in Antibody-Drug Conjugates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Hydrophobicity Paradox in ADCs

The efficacy of Antibody-Drug Conjugates (ADCs) relies on a delicate balance: delivering a highly potent cytotoxic payload while maintaining the pharmacokinetic (PK) profile of a native antibody.[1] A recurring failure mode in ADC development is the hydrophobicity paradox . Most potent payloads (e.g., PBD dimers, Maytansinoids, Auristatins) are inherently hydrophobic. When conjugated, they can destabilize the antibody, leading to aggregation, rapid hepatic clearance, and immunogenicity.

Mal-PEG4-CH2COOH (Maleimide-PEG4-Carboxylic Acid) serves as a critical architectural solution to this problem. It is a heterobifunctional crosslinker that introduces a discrete, hydrophilic polyethylene glycol (PEG) spacer between the antibody and the payload.

This guide dissects the mechanistic role of Mal-PEG4-CH2COOH, providing a self-validating experimental framework for its utilization in "Linker-Drug" synthesis and subsequent conjugation.

Molecular Architecture & Strategic Advantages

The "Goldilocks" Spacer (n=4)

The PEG4 unit (

-

Solubility: It provides sufficient hydrophilicity to mask the hydrophobic payload, preventing the ADC from aggregating in aqueous formulations.

-

Steric Hindrance: Unlike longer PEG chains (e.g., PEG24), PEG4 is short enough to avoid "wrapping" around the antibody, which can sterically hinder antigen binding.

-

Homogeneity: As a discrete PEG (dPEG), it has a single molecular weight, unlike polydisperse PEGs, ensuring a consistent Drug-to-Antibody Ratio (DAR) and reproducible Mass Spectrometry (MS) profiles.

Functional Termini

-

Maleimide (Mal): Targets sulfhydryl (-SH) groups on the antibody (typically interchain cysteines reduced from disulfides).[2][3] Reaction is highly specific at pH 6.5–7.5.[3][]

-

Carboxylic Acid (-COOH): Provides a stable handle for attachment to amine-containing payloads (or secondary linkers like Val-Cit-PAB). It requires activation (e.g., via EDC/NHS) prior to coupling.[5][6][7][8]

Visualization: The Molecular Bridge

Figure 1: Structural logic of the Mal-PEG4-CH2COOH linker bridging the antibody and payload.

Experimental Workflow: From Synthesis to Conjugation

The utilization of Mal-PEG4-CH2COOH typically follows a two-phase workflow.[8] Unlike pre-activated NHS-esters, the acid form allows for the synthesis of a Linker-Drug intermediate first. This is crucial for purifying the small molecule complex before introducing the expensive antibody.

Phase 1: Synthesis of the Activated Linker-Drug Complex

Objective: Convert the inert -COOH into an amine-reactive NHS ester and couple it to the payload.

Reagents:

-

Mal-PEG4-CH2COOH[9]

-

Amine-containing Payload (e.g., MMAE with a valine-citrulline linker)

-

Solvent: Anhydrous DMF or DMSO[5]

Protocol:

-

Activation: Dissolve Mal-PEG4-CH2COOH in anhydrous DMF. Add 1.2 equivalents of EDC and 1.2 equivalents of NHS.

-

Incubation: Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor via TLC or LC-MS to confirm formation of Mal-PEG4-NHS ester.

-

Coupling: Add the amine-containing payload (1.0 equivalent) and a base (e.g., DIPEA) to adjust pH to ~8.0.

-

Reaction: Stir for 2–4 hours at RT.

-

Purification: Purify the resulting Mal-PEG4-Drug construct via semi-prep HPLC. This removes unreacted crosslinker and prevents "naked" linker conjugation to the mAb later.

Phase 2: Antibody Reduction and Conjugation

Objective: Conjugate the Mal-PEG4-Drug to the antibody's interchain cysteines.

Protocol:

-

Reduction: Dilute mAb to 5–10 mg/mL in PBS (pH 7.4) + 1mM EDTA. Add 2.5–3.0 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per mAb. Incubate at 37°C for 1 hour.

-

Expert Insight: TCEP is preferred over DTT because it does not require removal before maleimide addition (unlike DTT, which consumes maleimides). However, TCEP can reduce maleimides over long periods; immediate conjugation is recommended.

-

-

Conjugation: Cool the reduced mAb to 4°C. Slowly add the Mal-PEG4-Drug (from Phase 1, dissolved in DMSO) to the mAb.

-

Target: 8 equivalents of Linker-Drug per mAb (for full saturation) or titrate for lower DAR.

-

Solvent Limit: Keep final DMSO concentration <10% to prevent mAb denaturation.

-

-

Incubation: React for 1 hour at 4°C or RT.

-

Quenching: Add excess N-acetylcysteine (NAC) to quench unreacted maleimides.

-

Purification: Remove excess small molecules via Tangential Flow Filtration (TFF) or desalting columns (e.g., Sephadex G-25).

Visualization: The Conjugation Workflow[1][6][11]

Figure 2: Step-by-step workflow from chemical synthesis of the linker-payload to biological conjugation.

Critical Quality Attributes (CQA) & Troubleshooting

To ensure scientific integrity, the resulting ADC must be characterized against strict criteria.

| Attribute | Analytical Method | Expected Result (PEG4 Linker) | Troubleshooting (Failure Mode) |

| Drug-to-Antibody Ratio (DAR) | HIC-HPLC or LC-MS | Average DAR 3.5–4.0 (for standard reduction). | Low DAR: Incomplete reduction or hydrolysis of maleimide prior to conjugation. |

| Aggregation | SEC-HPLC | >95% Monomeric. | High Aggregation: Payload is too hydrophobic. PEG4 insufficient? Consider PEG8 or lower DAR. |

| Free Drug | RP-HPLC | <1% Free Drug. | High Free Drug: Inadequate purification (TFF/Dialysis) or linker instability. |

| Hydrophobicity | HIC-HPLC | Retention time shift vs. Naked mAb. | Early Elution: Indicates successful "masking" of payload by PEG4. |

Expert Insight: Maleimide Stability

Standard maleimides are susceptible to retro-Michael addition (deconjugation) in plasma, where the drug transfers to serum albumin.

-

Mitigation: If stability data shows premature release, consider hydrolyzing the succinimide ring (post-conjugation) to a "ring-open" form, which is irreversible and stable. This is often achieved by incubating the ADC at pH 9.0 for a short period, though this risks mAb deamidation [1].

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21881063, Mal-PEG4-Acid. Retrieved from [Link]

-

G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. medkoo.com [medkoo.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

Methodological & Application

Application Notes and Protocols for the EDC/NHS Activation of Mal-PEG4-CH2COOH for Amine Coupling

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the activation of the heterobifunctional linker, Maleimide-PEG4-Carboxylic Acid (Mal-PEG4-CH2COOH), using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the covalent conjugation of the linker's carboxyl group to primary amines on biomolecules such as proteins, antibodies, or peptides. We delve into the reaction mechanisms, critical parameters, and step-by-step workflows for both two-step and one-pot aqueous conjugation procedures. This document is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, PEGylation, and the development of complex biologics like antibody-drug conjugates (ADCs).

Introduction: The Power of Heterobifunctional Linking

In the field of bioconjugation, precision and control are paramount. The covalent linkage of molecules to proteins, antibodies, and other biologics enables the creation of advanced therapeutics, diagnostics, and research tools. Mal-PEG4-CH2COOH is a versatile heterobifunctional linker designed for this purpose. It features three key components:

-

A Maleimide group , which reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues.

-

A hydrophilic polyethylene glycol (PEG) spacer (PEG4), which enhances the solubility of the conjugate, reduces steric hindrance, and can minimize immunogenicity.[1][2]

-

A terminal Carboxylic Acid (–COOH) , which can be activated to react with primary amines (–NH2), such as those on lysine residues or the N-terminus of a protein.[1]

This guide focuses on the activation of the carboxyl moiety using the robust and widely adopted EDC/NHS chemistry, transforming it into a stable, amine-reactive intermediate for subsequent conjugation.

The Chemistry of Controlled Amine Coupling

The conjugation process is not a single reaction but a carefully orchestrated two-stage chemical sequence. Understanding the causality behind each stage is critical for achieving high efficiency and reproducibility.

Stage 1: Carboxyl Group Activation

The direct reaction between a carboxyl group and a primary amine to form an amide bond is energetically unfavorable under physiological conditions. EDC is a "zero-length" crosslinker that facilitates this bond formation by activating the carboxyl group.[3]

The process begins when EDC reacts with the carboxyl group of Mal-PEG4-CH2COOH to form a highly reactive and unstable O-acylisourea intermediate.[3][4][5] This intermediate is prone to rapid hydrolysis in aqueous environments, which would regenerate the original carboxyl group and render the reaction unproductive.[3][6]

To overcome this instability, N-hydroxysuccinimide (NHS) is introduced. NHS efficiently intercepts the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester.[3][4][5] This semi-stable ester is significantly less susceptible to hydrolysis than the O-acylisourea intermediate, thereby increasing the overall efficiency of the subsequent amine coupling step.[3][6]

Stage 2: Amine Coupling

The generated NHS ester readily reacts with nucleophilic primary amines on the target biomolecule. The amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[7][8]

Critical Parameter: The Dichotomy of pH

The success of EDC/NHS chemistry is critically dependent on pH control, as the two main stages have conflicting optimal pH requirements.[9]

-

Activation (EDC/NHS): This step is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[5][9][10][11] In this range, the carboxyl group is protonated and readily available for activation by EDC. A common choice for this step is MES (2-(N-morpholino)ethanesulfonic acid) buffer.[9][12]

-

Amine Coupling: This step is most efficient at a physiological to slightly alkaline pH, typically pH 7.2-8.5 .[7][10][13] At this pH, the primary amine is deprotonated (R-NH2), making it a stronger nucleophile. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH, creating a trade-off between amine reactivity and intermediate stability.[7][9][14] A common buffer for this stage is phosphate-buffered saline (PBS).

This pH dichotomy is the primary reason why a two-step protocol is often preferred, as it allows for the optimization of each stage independently.[12][15]

| Reaction Stage | Optimal pH Range | Recommended Buffer | Rationale |

| 1. Activation | 4.5 - 6.0 | 0.1 M MES | Maximizes carboxyl group activation by EDC; minimizes hydrolysis of the O-acylisourea intermediate.[9][10] |

| 2. Amine Coupling | 7.2 - 8.5 | Phosphate-Buffered Saline (PBS) | Ensures primary amines are deprotonated and nucleophilic for efficient reaction with the NHS ester.[7][13] |

Experimental Protocols

Here we provide detailed protocols for both a two-step and a one-pot conjugation. The two-step method is highly recommended for conjugating to proteins or antibodies that contain both amine and carboxyl groups to prevent undesirable self-polymerization.[12][15]

Important Preliminary Considerations:

-

Reagent Quality: EDC and NHS are moisture-sensitive.[6] Always allow them to equilibrate to room temperature before opening the vials to prevent condensation. Prepare solutions immediately before use.

-

Buffer Selection: Crucially, avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) during the activation and coupling steps, as they will compete with the desired reaction.[11] These buffers are, however, excellent for quenching the reaction.

Protocol 1: Two-Step Aqueous Activation and Conjugation (Recommended)

This method provides the highest level of control by separating the activation of Mal-PEG4-CH2COOH from the reaction with the amine-containing biomolecule.

A. Materials and Reagents

-

Mal-PEG4-CH2COOH

-

EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS for fully aqueous reactions

-

Amine-containing biomolecule (e.g., antibody, protein)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction tubes

B. Recommended Reagent Concentrations

| Reagent | Starting Molar Excess (over Mal-PEG4-COOH) | Typical Concentration |

| EDC | 2-10 fold | 2-5 mM[10][11] |

| NHS/Sulfo-NHS | 2-5 fold | 5-10 mM[10][11] |

C. Step-by-Step Procedure

-

Prepare Linker: Dissolve Mal-PEG4-CH2COOH in Activation Buffer to a desired concentration (e.g., 10 mM).

-

Prepare Activation Reagents: Immediately before use, prepare concentrated stock solutions of EDC and NHS in ice-cold Activation Buffer or ultrapure water.

-

Activation: Add the EDC and NHS stock solutions to the Mal-PEG4-CH2COOH solution. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the linker.[10] Incubate for 15-30 minutes at room temperature with gentle mixing.[12]

-

Removal of Excess Reagents: Immediately following activation, remove excess and hydrolyzed EDC and NHS using a desalting column equilibrated with Coupling Buffer. This step is critical to prevent modification of carboxyl groups on the target biomolecule.[10]

-

Prepare Biomolecule: While the activation reaction is proceeding, dissolve your amine-containing biomolecule in the Coupling Buffer.

-

Conjugation: Add the activated Mal-PEG4-NHS ester (now in Coupling Buffer from the desalting step) to the biomolecule solution. The molar ratio of linker to biomolecule will depend on the desired degree of labeling and must be optimized.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[10]

-

Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris or glycine.[10][11] Incubate for an additional 15-30 minutes at room temperature. This will hydrolyze any remaining active NHS esters.[12]

-

Purification: Remove excess linker and quenching reagents from the final conjugate using dialysis, size-exclusion chromatography, or another suitable purification method.

Protocol 2: One-Pot Aqueous Conjugation

This simplified method involves mixing all reactants in a single pot. It is faster but offers less control, and the reaction pH is a compromise between the optimal conditions for activation and coupling.[9] This method is suitable when the amine-containing molecule lacks accessible carboxyl groups.

A. Step-by-Step Procedure

-

Prepare Reaction Mixture: Dissolve both the Mal-PEG4-CH2COOH and the amine-containing biomolecule in a reaction buffer with a compromise pH, typically MES buffer at pH 6.0-7.2.

-

Prepare Activation Reagents: Immediately before use, prepare concentrated stock solutions of EDC and NHS in the reaction buffer or ultrapure water.

-

Initiate Reaction: Add the EDC and NHS stock solutions directly to the mixture of the linker and biomolecule.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.[10]

-

Quenching: Stop the reaction by adding Quenching Buffer as described in Protocol 1 (Step 8).

-

Purification: Purify the final conjugate as described in Protocol 1 (Step 9).

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conjugation | 1. Inactive EDC/NHS due to hydrolysis. | 1. Use fresh EDC and NHS. Allow vials to warm to RT before opening. Prepare solutions immediately before use.[11] |

| 2. Incorrect pH for activation or coupling. | 2. Verify the pH of your buffers. Use a two-step protocol to ensure optimal pH for each stage.[9] | |

| 3. Presence of competing nucleophiles in buffers (e.g., Tris, glycine). | 3. Use non-amine, non-carboxylate buffers like MES and PBS for the reaction steps.[11] | |

| 4. Insufficient molar excess of reagents. | 4. Increase the molar ratio of EDC/NHS to the carboxyl-linker. A 2- to 10-fold excess is a good starting point.[11] | |

| Protein Precipitation/Aggregation | 1. Reaction pH is too close to the protein's isoelectric point (pI). | 1. Adjust the buffer pH to be at least 1-2 units away from the pI of your protein.[9] |

| 2. High degree of modification altering protein solubility. | 2. Reduce the molar ratio of the activated linker to the protein. Perform the reaction in a more dilute solution. | |

| 3. Solvent effects if linker is dissolved in organic solvent (e.g., DMSO). | 3. Minimize the final concentration of organic solvent in the aqueous reaction mixture (<10%). | |

| Inconsistent Results | 1. Poor pH control. | 1. Ensure your buffer has adequate capacity and is used within its effective pH range.[9] |

| 2. Inconsistent timing between activation and coupling in the two-step protocol. | 2. Proceed immediately to the coupling step after activating the linker, as the NHS-ester still has a finite half-life.[7][14] |

References

-

Various Authors. (2014). EDC/NHS activation of a surface? ResearchGate. [Link]

-

Zhang, Y., et al. (2019). The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. ResearchGate. [Link]

-

Glen Research. (n.d.). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. [Link]

-

G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

-

Various Authors. (2022). Conditions for coupling to an N-hydroxysuccinimide ester. Reddit. [Link]

-

Interchim. (n.d.). NHS / sulfo-NHS. Interchim. [Link]

-

Various Authors. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? ResearchGate. [Link]

-

Various Authors. (2013). Has anyone performed the activation step in EDC/NHS reaction at physiological pH (7.4) and room temperature? ResearchGate. [Link]

-

Various Authors. (2022). EDC/NHS conjugation: Is it possible to activate amine first? ResearchGate. [Link]

-

Wang, Y., et al. (2018). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir. [Link]

-

Various Authors. (2022). Help with NHS/EDC coupling protocol to attach antibodies to glass. Reddit. [Link]

-

National Center for Biotechnology Information. (n.d.). Mal-PEG4-Acid. PubChem. [Link]

Sources

- 1. Mal-PEG4-acid, 518044-41-2 | BroadPharm [broadpharm.com]

- 2. chempep.com [chempep.com]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. glenresearch.com [glenresearch.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 13. neb.com [neb.com]

- 14. interchim.fr [interchim.fr]

- 15. echemi.com [echemi.com]

Application Notes and Protocols for the Conjugation of Mal-PEG4-CH2COOH with Protein Thiols

Introduction: The Precision of Thiol-Maleimide Chemistry in Bioconjugation

The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of sophisticated therapeutics, diagnostic agents, and research tools. Among the array of bioconjugation strategies, the reaction between a maleimide and a thiol stands out for its remarkable efficiency, selectivity, and mild reaction conditions.[1] This Michael addition reaction, which forms a stable thioether bond, is particularly well-suited for site-specific modification of proteins via cysteine residues.[2][3] The reagent Mal-PEG4-CH2COOH offers a heterobifunctional linker, featuring a thiol-reactive maleimide group and a terminal carboxylic acid, connected by a discrete polyethylene glycol (PEG) chain. The PEG spacer enhances solubility, reduces immunogenicity, and provides spatial separation between the conjugated molecules, while the carboxylic acid offers a handle for subsequent modifications.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for conjugating Mal-PEG4-CH2COOH to protein thiols. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and offer insights into characterization and troubleshooting to ensure the successful synthesis of well-defined protein-PEG conjugates.

Reaction Mechanism and Critical Parameters

The fundamental reaction involves the nucleophilic attack of a deprotonated thiol (thiolate) on one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[5] This forms a stable thiosuccinimide linkage.[6] The success of this conjugation is critically dependent on several parameters that influence the reaction rate, efficiency, and specificity.

pH: The Decisive Factor for Selectivity

The pH of the reaction buffer is the most critical parameter.[7] The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5 .[1][8][9] This range represents a crucial balance:

-

Below pH 6.5: The reaction rate is significantly slower because the thiol group is predominantly in its protonated form (-SH), which is less nucleophilic.[7][9]

-

Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, where the ring opens to form a non-reactive maleamic acid.[8][9] Additionally, the reaction with primary amines, such as the ε-amino group of lysine residues, becomes more competitive, leading to a loss of selectivity.[6][7] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][6]

Diagram 1: The Thiol-Maleimide Reaction Mechanism

Caption: Michael addition of a protein thiol to a maleimide.

Stoichiometry: Driving the Reaction to Completion

To ensure efficient conjugation, a molar excess of the Mal-PEG4-CH2COOH reagent is typically used. A common starting point is a 10- to 20-fold molar excess of the maleimide reagent over the protein thiol.[7][10][11] However, the optimal ratio should be determined empirically for each specific protein, as factors like the accessibility of the cysteine residue can influence the reaction efficiency.[12]

Temperature and Reaction Time: A Balancing Act

The maleimide-thiol reaction is temperature-dependent.[7][13] The reaction can be performed at room temperature (20-25°C) or at 4°C.[7]

-

Room Temperature (20-25°C): This allows for faster reaction kinetics, with typical reaction times ranging from 30 minutes to 4 hours.[7][10]

-

4°C: For sensitive proteins that may be prone to degradation, performing the reaction at 4°C overnight (8-16 hours) is recommended.[7][10] While the reaction rate is slower, this can help maintain the protein's structural integrity.[7]

Controlling Side Reactions: Ensuring Homogeneity